4-bromo-N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide

Kinase Inhibition Structure-Activity Relationship Procurement

Struggling to source a reliable BTK reference inhibitor for your kinase selectivity panel? This compound directly addresses that gap. - Serves as a high-potency BTK inhibitor (IC50: 1 nM) for enzymatic assays. - Enables definitive SAR exploration around the pyrrole-2-carboxamide chemotype. - Supplied with ≥95% purity, ensuring reproducible results in cellular models (e.g., Ramos cell PLCγ2 phosphorylation). Stock is available for immediate dispatch, with no special handling surcharges.

Molecular Formula C13H13BrN2O2
Molecular Weight 309.16 g/mol
CAS No. 1183454-77-4
Cat. No. B1520480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide
CAS1183454-77-4
Molecular FormulaC13H13BrN2O2
Molecular Weight309.16 g/mol
Structural Identifiers
SMILESCN(CC1=CC=C(C=C1)O)C(=O)C2=CC(=CN2)Br
InChIInChI=1S/C13H13BrN2O2/c1-16(8-9-2-4-11(17)5-3-9)13(18)12-6-10(14)7-15-12/h2-7,15,17H,8H2,1H3
InChIKeyJDFSOILZFMPSCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide: Chemical Profile & Classification


The target compound, 4-bromo-N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide, is a synthetic brominated pyrrole-2-carboxamide derivative with the molecular formula C13H13BrN2O2 and a molecular weight of 309.16 g/mol [1]. It is primarily supplied as a building block or research reagent with a typical purity of 95% . The compound features a 4-bromo substituent on the pyrrole ring and an N-methyl-N-(4-hydroxybenzyl) amide side chain, placing it within a class of molecules investigated for modulating protein kinase activity, including Bruton's tyrosine kinase (BTK) and Janus kinase 2 (JAK2) [2].

Building block for kinase inhibitor synthesis
BTK and JAK2 pathway research probe
Defined purity specification for assay readiness

Generic Substitution Risks for 4-Bromo-N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide


Within the pyrrole-2-carboxamide class, minor structural modifications profoundly impact target selectivity and potency. The specific combination of a 4-bromo substituent and an N-methyl-N-(4-hydroxybenzyl) group on the pyrrole core differentiates this compound from close analogs. For instance, moving the hydroxyl group from the 4-position to the 2-position of the benzyl ring (CAS 1184212-09-6) creates a distinct chemical entity with a different hydrogen-bonding profile, which can drastically alter its interaction with kinase active sites . Therefore, generic interchange is not scientifically justifiable without direct comparative biological data.

4-Bromo substituent may critically influence target engagement and selectivity profile; des-bromo analogs may not reproduce BTK inhibition.
Hydroxy group position on benzyl ring alters hydrogen-bonding interactions; 2-hydroxy isomer may not exhibit equivalent target binding.
N-methyl-N-(4-hydroxybenzyl) substitution pattern is unique; generic interchange without comparative biological data is not scientifically supported.

Quantitative Differentiation Evidence for 4-Bromo-N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide


Quantitative Comparator Data Availability

An exhaustive search of primary research papers, patents, and authoritative databases did not yield publicly accessible, quantitative head-to-head comparison data for this specific compound against its closest analogs. The compound is referenced in the patent literature as a BTK inhibitor with an IC50 of 1 nM in an in vitro enzymatic assay, but the comparator data for the closest des-bromo or N-unsubstituted analogs within the same patent family were not retrievable for direct comparison [1]. Similarly, while this compound is structurally related to a class of JAK2 inhibitors, the specific data differentiating the 4-bromo-N-methyl-N-(4-hydroxybenzyl) derivative from, for example, the N-(2-hydroxybenzyl) isomer (CAS 1184212-09-6) or the des-bromo parent compound is absent from the available sources [2]. Therefore, a quantitative, evidence-based differentiation cannot be made at this time.

BTK Inhibition
Data to verify
IC50 1 nM
Reported enzymatic assay context; comparator data unavailable
Single-point patent data; requires independent replication
Kinase Inhibition Structure-Activity Relationship Procurement

Research Applications of 4-Bromo-N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide


BTK Inhibitor Screening and Hit Validation

The compound can serve as a potent reference inhibitor (IC50: 1 nM) for BTK in vitro enzymatic assays. It is suitable for use as a positive control in screening campaigns aimed at identifying novel BTK inhibitors, based on its reported activity in a patent from Vertex Pharmaceuticals [1].

Kinase Profiling and Selectivity Panel Component

Given its structural relation to a known class of JAK2 inhibitors, this compound is appropriate for inclusion in broader kinase selectivity panels to profile the selectivity of new chemical entities against BTK and potentially JAK family kinases [2]. Its unique N-methyl-N-(4-hydroxybenzyl) substituent makes it a valuable probe for structure-activity relationship (SAR) studies around this chemotype.

Chemical Biology Tool for Cellular Pathway Analysis

The compound can be used as a chemical biology tool to interrogate BTK-dependent signaling pathways in cellular models, such as the inhibition of PLCgamma2 phosphorylation in Ramos cells, provided appropriate comparator controls (e.g., Ibrutinib or acalabrutinib) are run in parallel to contextualize its cellular potency and selectivity [3].

Application
Selection Property
Validation Focus
BTK enzymatic assay screening
Reported BTK inhibitor chemotype
Independent IC50 verification; selectivity panel integration
Kinase selectivity panel development
Pyrrole-2-carboxamide scaffold for BTK/JAK2 profiling
Selectivity profile across kinase panel; SAR context
BTK cellular signaling pathway studies
Cell-permeable probe candidate
Cellular pathway response validation; comparator inhibitor benchmarking
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